Cas no 1267005-62-8 (2-amino-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one)

2-Amino-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one is a synthetic organic compound featuring a piperazine core substituted with a 2-methoxyethyl group and an amino ketone moiety. This structure imparts versatility in pharmaceutical and chemical applications, particularly as an intermediate in the synthesis of biologically active molecules. The presence of both amino and carbonyl functionalities allows for further derivatization, enabling the development of compounds with tailored properties. Its piperazine backbone enhances solubility and bioavailability, making it valuable in drug discovery. The methoxyethyl side chain contributes to improved metabolic stability. This compound is suited for research in medicinal chemistry, where precise structural modifications are critical for optimizing pharmacological activity.
2-amino-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one structure
1267005-62-8 structure
Product Name:2-amino-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one
CAS No:1267005-62-8
MF:C9H19N3O2
MW:201.266062021255
CID:4773973
Update Time:2025-06-08

2-amino-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-1-(4-(2-methoxyethyl)piperazin-1-yl)ethan-1-one
    • 2-amino-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one
    • Inchi: 1S/C9H19N3O2/c1-14-7-6-11-2-4-12(5-3-11)9(13)8-10/h2-8,10H2,1H3
    • InChI Key: UYFJXJKURBOIJS-UHFFFAOYSA-N
    • SMILES: O(C)CCN1CCN(C(CN)=O)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 179
  • XLogP3: -1.5
  • Topological Polar Surface Area: 58.8

2-amino-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A191446-100mg
2-amino-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one
1267005-62-8
100mg
$ 115.00 2022-06-08
TRC
A191446-500mg
2-amino-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one
1267005-62-8
500mg
$ 435.00 2022-06-08
TRC
A191446-1g
2-amino-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one
1267005-62-8
1g
$ 680.00 2022-06-08
Life Chemicals
F1908-1321-0.25g
2-amino-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one
1267005-62-8 95%+
0.25g
$694.0 2023-09-07
Life Chemicals
F1908-1321-0.5g
2-amino-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one
1267005-62-8 95%+
0.5g
$731.0 2023-09-07
Life Chemicals
F1908-1321-1g
2-amino-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one
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1g
$770.0 2023-09-07
Life Chemicals
F1908-1321-2.5g
2-amino-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one
1267005-62-8 95%+
2.5g
$1679.0 2023-09-07
Life Chemicals
F1908-1321-5g
2-amino-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one
1267005-62-8 95%+
5g
$2525.0 2023-09-07
Life Chemicals
F1908-1321-10g
2-amino-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one
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10g
$3532.0 2023-09-07

Additional information on 2-amino-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one

Research Briefing on 2-amino-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one (CAS: 1267005-62-8)

In recent years, the compound 2-amino-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one (CAS: 1267005-62-8) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique piperazine and methoxyethyl functional groups, has shown promising potential in various therapeutic applications, particularly in the development of novel kinase inhibitors and central nervous system (CNS) targeting agents.

The structural features of 2-amino-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one make it a versatile scaffold for drug design. The presence of the piperazine ring enhances its ability to interact with biological targets, while the methoxyethyl group contributes to improved solubility and pharmacokinetic properties. Recent studies have explored its utility as a key intermediate in the synthesis of more complex bioactive molecules, including those targeting G protein-coupled receptors (GPCRs) and epigenetic modifiers.

One of the most notable applications of this compound is its role in the development of kinase inhibitors. Kinases are critical regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Researchers have utilized 2-amino-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one as a building block to create selective kinase inhibitors with enhanced efficacy and reduced off-target effects. Preliminary in vitro and in vivo studies have demonstrated its potential to modulate key signaling pathways, such as the PI3K/AKT/mTOR axis, which is frequently dysregulated in cancer.

In addition to its applications in oncology, this compound has also been investigated for its potential in CNS drug development. The piperazine moiety is a common feature in many CNS-active drugs due to its ability to cross the blood-brain barrier (BBB). Recent research has focused on modifying the core structure of 2-amino-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one to enhance its affinity for neurotransmitter receptors, such as dopamine and serotonin receptors, which are implicated in psychiatric and neurodegenerative disorders.

Despite its promising potential, challenges remain in the optimization of 2-amino-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one for clinical use. Issues such as metabolic stability, toxicity, and formulation need to be addressed through further research. However, the compound's versatility and the growing body of literature supporting its applications suggest that it will continue to be a valuable tool in drug discovery and development.

In conclusion, 2-amino-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one (CAS: 1267005-62-8) represents a promising candidate for the development of novel therapeutics. Its unique structural features and demonstrated biological activity make it a valuable asset in the fields of chemical biology and pharmaceutical research. Continued exploration of its applications and optimization of its properties will likely yield significant advancements in drug discovery.

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